4-(2-Ethylhexyloxy)benzaldehyde
Description
4-(2-Ethylhexyloxy)benzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted at the para position with a 2-ethylhexyloxy group (–O–CH2CH(C2H5)C4H9). This branched alkoxy chain enhances the compound’s hydrophobicity, making it highly soluble in organic solvents such as toluene and dichloromethane. Its primary applications lie in organic synthesis, particularly as an intermediate in the preparation of conjugated polymers (e.g., poly[(arylene ethynylene)-alt-(arylene vinylene)]s) and photonic materials . The bulky 2-ethylhexyl group also influences steric and electronic properties, which are critical in modulating material morphologies in optoelectronic devices .
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
4-(2-ethylhexoxy)benzaldehyde |
InChI |
InChI=1S/C15H22O2/c1-3-5-6-13(4-2)12-17-15-9-7-14(11-16)8-10-15/h7-11,13H,3-6,12H2,1-2H3 |
InChI Key |
PXVZYAGLLXOWSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4-(2-Ethylhexyloxy)benzaldehyde and analogous compounds:
Reactivity and Functionalization
- Electrophilic Substitution : The 2-ethylhexyloxy group in this compound deactivates the aromatic ring, directing electrophilic attacks to the ortho and para positions relative to the alkoxy group. This contrasts with 4-hydroxybenzaldehyde, where the –OH group strongly activates the ring .
- Aldehyde Reactivity : The aldehyde group participates in condensation reactions (e.g., with hydrazines to form hydrazones) and nucleophilic additions. For example, this compound reacts with Grignard reagents to yield secondary alcohols, critical in polymer side-chain engineering .
Research Findings and Industrial Relevance
- Optoelectronic Materials : this compound improves the morphology of PBDTTT-C/PC71BM polymer blends in solar cells, achieving power conversion efficiencies >7% .
- Solvatochromic Dyes: Derivatives like 4-[4′-(N,N-diethylamino)styryl]benzaldehyde (DEASB) exhibit Stokes shifts dependent on matrix polarity, enabling applications in fluorescence sensors .
- Pharmaceutical Intermediates: 4-Hydroxybenzaldehyde derivatives serve as precursors for anticancer agents, e.g., 3-hydroxy-4-(4-(2-hydroxyethyl)phenoxy)benzaldehyde .
Q & A
Q. Basic
- FTIR : Confirms ether linkage (C-O-C stretch at ~1100–1250 cm⁻¹) and aldehyde C=O stretch (~1700 cm⁻¹) .
- ¹H NMR : Identifies the ethylhexyloxy chain (δ 0.8–1.7 ppm for alkyl protons) and aldehyde proton (δ ~9.8–10.0 ppm) .
- ¹³C NMR : Resonances at ~190 ppm (aldehyde carbon) and ~70 ppm (ether oxygen-linked carbons) .
- Elemental analysis : Validates stoichiometric ratios of C, H, and O .
How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Advanced
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, CH-π stacking). For example, SCXRD of dialdehydes revealed dihedral angles between aromatic rings (~78°) and torsion angles in alkyl chains, critical for understanding steric effects . Crystallization in ethanol or acetone at 298 K yields suitable crystals. Data refinement with SADABS corrects absorption effects, ensuring <i>R</i> factors below 0.05 for high confidence .
What are common challenges in analyzing this compound via HPLC, and how can they be addressed?
Q. Advanced
- Low UV absorbance : Derivatization with agents like 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions enhances detection .
- Column selection : Reversed-phase C18 columns with acetonitrile/water gradients separate aldehyde derivatives effectively .
- Peak tailing : Addition of 0.1% trifluoroacetic acid improves peak symmetry by suppressing silanol interactions . Validate methods using spiked samples to confirm recovery rates >95% .
How does the electronic environment of substituents affect the reactivity of this compound in condensation reactions?
Advanced
The electron-donating ethylhexyloxy group increases electron density on the aromatic ring, activating the aldehyde toward nucleophilic attack (e.g., in Schiff base formation). Steric hindrance from the branched alkyl chain, however, may slow kinetics. In macrocycle synthesis, such aldehydes form [2+2] condensates with diamines under high-dilution conditions to minimize oligomerization . Computational modeling (e.g., DFT) predicts regioselectivity and transition states, guiding reaction design .
What strategies resolve contradictory data in biological activity studies of this compound derivatives?
Q. Advanced
- Reproducibility : Standardize assay protocols (e.g., fixed concentrations, solvent controls) to minimize variability .
- Dose-response curves : Confirm activity trends across multiple concentrations .
- Structural analogs : Compare bioactivity across derivatives to isolate substituent effects .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁴C-aldehyde) to track metabolic pathways and validate targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
